molecular formula C19H34O3 B13836711 methyl 8-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate

methyl 8-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate

Cat. No.: B13836711
M. Wt: 310.5 g/mol
InChI Key: JCJMEMDHUZYVMB-ITGUVEJCSA-N
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Description

Methyl 8-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate is a complex organic compound with the molecular formula C19H34O4. This compound is known for its unique structure, which includes an oxirane ring and an oct-2-enyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate typically involves multiple steps. One common method includes the epoxidation of an unsaturated ester. The reaction conditions often require the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in a solvent like dichloromethane (DCM) at low temperatures to ensure the formation of the oxirane ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, such as hydroxyl groups from oxidation or alkyl groups from substitution reactions .

Scientific Research Applications

Methyl 8-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 8-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or DNA. This interaction can disrupt normal cellular functions, which may contribute to its antimicrobial or therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C19H34O3

Molecular Weight

310.5 g/mol

IUPAC Name

methyl 8-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate

InChI

InChI=1S/C19H34O3/c1-3-4-5-6-8-11-14-17-18(22-17)15-12-9-7-10-13-16-19(20)21-2/h8,11,17-18H,3-7,9-10,12-16H2,1-2H3/b11-8+/t17-,18-/m0/s1

InChI Key

JCJMEMDHUZYVMB-ITGUVEJCSA-N

Isomeric SMILES

CCCCC/C=C/C[C@H]1[C@@H](O1)CCCCCCCC(=O)OC

Canonical SMILES

CCCCCC=CCC1C(O1)CCCCCCCC(=O)OC

Origin of Product

United States

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